1,6-Diethenylbicyclo[4.1.0]hept-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88816-25-5 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C11H14/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-6H,1-2,7-9H2 |
InChI Key |
UJDDPQRVJPZUPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC=CCC1(C2)C=C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,6 Diethenylbicyclo 4.1.0 Hept 3 Ene
Reactions Involving the Cyclopropane (B1198618) Ring System
The bicyclo[4.1.0]heptene core, characterized by the fusion of a cyclopropane and a cyclohexene (B86901) ring, is the epicenter of much of the compound's reactivity. The inherent strain of the three-membered ring makes it susceptible to cleavage under various conditions, leading to a diverse array of molecular transformations.
The release of ring strain is a powerful thermodynamic driving force for the reactions of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. This can be initiated by acids, heat, light, or transition metals, leading to a rich and varied chemistry.
While direct studies on the acid-catalyzed nucleophilic ring opening of this compound are not extensively documented, the reactivity of related bicyclo[4.1.0]heptane and vinylcyclopropane (B126155) systems provides valuable insights. The reaction is expected to proceed via protonation of the cyclopropane ring, which is known to exhibit some degree of π-character, or the double bond. Protonation of a cyclopropane C-C bond leads to a corner-protonated cyclopropane intermediate, which can then undergo nucleophilic attack.
In the presence of a protic acid (H-X), the cyclopropane ring can be opened to form a homoallylic cation. This cation can then be trapped by a nucleophile. For instance, the acid-catalyzed solvolysis of bicyclobutane derivatives, which also contain highly strained rings, readily occurs. acs.org Similarly, the reaction of tricyclo[4.1.0.0(2,7)]heptanes with methanol (B129727) in the presence of perchloric acid results in the cleavage of a cyclopropane bond and the addition of a methoxy (B1213986) group. researchgate.net
Given the structure of this compound, protonation could lead to a stabilized carbocation due to the presence of the vinyl groups and the internal double bond. The subsequent nucleophilic attack could occur at several positions, leading to a mixture of products. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates. A general method for the Brønsted acid-catalyzed nucleophilic ring opening of donor-acceptor cyclopropanes has been described, highlighting the susceptibility of activated cyclopropanes to this type of transformation. researchgate.net
Table 1: Plausible Products from Acid-Catalyzed Nucleophilic Ring Opening of this compound with a Generic Nucleophile (Nu-H)
| Product Type | Description |
| 1,2-Addition Product | Nucleophile adds to one of the carbons of the former cyclopropane ring, with the positive charge quenched at an adjacent carbon. |
| 1,4-Addition Product | Nucleophile adds to a carbon of the former cyclopropane ring, with the positive charge quenched at a more distant, resonance-stabilized position. |
| Rearranged Products | The intermediate carbocation undergoes rearrangement prior to nucleophilic attack, leading to skeletally different products. |
This table presents hypothetical reaction outcomes based on the known reactivity of similar structures.
The most prominent thermal reaction of this compound is the divinylcyclopropane rearrangement, a semanticscholar.orgsemanticscholar.org-sigmatropic shift analogous to the Cope rearrangement. nih.gov For this rearrangement to occur, the two vinyl groups on the cyclopropane ring must be in a cis configuration. The trans-isomer, if formed, would first need to thermally isomerize to the cis-isomer before the rearrangement can proceed, often requiring higher temperatures. nih.gov The rearrangement of cis-1,2-divinylcyclopropane to cyclohepta-1,4-diene is a well-studied process and is driven by the release of the significant ring strain of the cyclopropane. nih.gov In the case of this compound, this rearrangement would lead to a fused bicyclic system containing a seven-membered ring.
The thermal isomerization of related bicyclic systems, such as tricyclo[4.1.0.0(2,7)]heptane, has been shown to proceed through cycloheptadiene intermediates. nih.gov The activation barriers for these rearrangements are influenced by the stereochemistry of the ring opening (conrotatory vs. disrotatory). nih.gov
Photochemical rearrangements of bicyclo[4.1.0]hept-3-ene have been observed, where irradiation can lead to internal transfer of electronic energy and subsequent isomerization. researchgate.net For this compound, photochemical excitation could lead to a variety of outcomes, including cis-trans isomerization of the vinyl groups or the double bond within the six-membered ring, or more complex skeletal rearrangements. The photolysis of other bicyclo[4.1.0]heptene derivatives has been shown to yield different rearranged products. acs.org For instance, the photochemical rearrangement of diazabicyclo[2.2.2]octenones provides access to the diazabicyclo[4.1.0]heptene skeleton. acs.org
Transition metals, particularly those of the late transition series, are known to catalyze a variety of transformations involving bicyclo[4.1.0]heptene systems. These reactions often proceed through the oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate.
Rhodium catalysts have been shown to be effective in promoting the cycloisomerization of 1,6-enynes to form bicyclo[4.1.0]heptenes. nih.gov Furthermore, rhodium complexes can catalyze the rearrangement of these bicyclic systems. For example, rhodium(I) catalysts can effect the rearrangement of azabicyclo[4.1.0]heptenes to arylhexahydroisoquinolines. doi.org The reaction pathway can be highly dependent on the substituents present on the bicyclo[4.1.0]heptene core. doi.org Rhodium has also been utilized in catalyzing the trans-divinylcyclopropane rearrangement under mild conditions. researchgate.net
Palladium catalysts are also widely used. Palladium-catalyzed intramolecular coupling and cyclization reactions have been employed to synthesize substituted bicyclo[4.1.0]heptenes. researchgate.net These reactions can proceed with high regio- and stereoselectivity. researchgate.net The synthesis of 3-aza-bicyclo[4.1.0]hept-2-enes has been achieved through a palladium-catalyzed cycloisomerization of (Z)-1-iodo-1,6-dienes. semanticscholar.org
Other transition metals like gold, platinum, and iridium have also been utilized in the synthesis and transformation of bicyclo[4.1.0]heptene derivatives from 1,6-enynes. sigmaaldrich.com
Table 2: Examples of Transition Metal-Catalyzed Reactions of Bicyclo[4.1.0]heptene Systems
| Catalyst | Reaction Type | Product Type |
| Rhodium(I) complexes | Isomerization/Rearrangement | Bicyclic dienes, Monocyclic trienes, Arylhexahydroisoquinolines |
| Palladium(0) complexes | Intramolecular Coupling/Cyclization | Substituted bicyclo[4.1.0]heptenes |
| Platinum(II) chloride | Cycloisomerization of enynes | Bicyclo[4.1.0]heptenes |
| Gold(I) complexes | Cycloisomerization of enynes | Bicyclo[4.1.0]heptenes |
This table is a summary of reactions observed for the broader class of bicyclo[4.1.0]heptene derivatives.
The bicyclo[4.1.0]heptene core can undergo isomerization through several pathways, including thermal, photochemical, and metal-catalyzed processes. Thermally, the most significant isomerization is the interconversion of cis and trans isomers with respect to the substituents on the cyclopropane ring, which is a prerequisite for the divinylcyclopropane rearrangement in the trans isomer. nih.gov
Transition metal complexes can also promote the isomerization of the bicyclo[4.1.0]heptene skeleton. For instance, rhodium catalysts can induce skeletal rearrangements leading to different cyclic systems, with the product outcome being dependent on the substitution pattern. doi.org The cycloisomerization of 1,6-enynes catalyzed by various transition metals often proceeds through intermediates that can lead to different isomeric bicyclo[4.1.0]heptene products. sigmaaldrich.com
Computational studies on the thermal isomerization of related tricyclic systems like tricyclo[4.1.0.0(2,7)]heptane have shown that the lowest-energy pathway proceeds through a (E,Z)-1,3-cycloheptadiene intermediate, which then can lead to other bicyclic isomers such as bicyclo[3.2.0]hept-6-ene. nih.gov This suggests that the bicyclo[4.1.0]heptene core of this compound could potentially isomerize to a bicyclo[3.2.0]heptene derivative under thermal conditions.
The cyclopropane ring of this compound is susceptible to oxidation, although the presence of two double bonds provides alternative sites for reaction. The selective oxidation of the cyclopropane ring in the presence of alkenes can be challenging.
One common oxidation reaction is epoxidation. The double bond within the cyclohexene ring is a likely site for epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The metabolism of the related bicyclic monoterpene Δ³-carene, which has a bicyclo[4.1.0]hept-3-ene core, by human cytochrome P450 enzymes has been shown to produce Δ³-carene-epoxide. orgoreview.com This indicates that the endocyclic double bond can be selectively epoxidized.
Oxidative cleavage of the cyclopropane ring is also a possibility, particularly with stronger oxidizing agents. However, the vinyl groups and the internal double bond are also susceptible to oxidative cleavage by reagents such as ozone or potassium permanganate. chadsprep.comlibretexts.org Ozonolysis of the double bonds would lead to the formation of carbonyl compounds. masterorganicchemistry.comyoutube.com The selective oxidative cleavage of the cyclopropane ring in the presence of these other functional groups would require specific reagents or reaction conditions.
Ring-Opening Reactions of the Bicyclo[4.1.0]heptene Moiety
Reactions of the Endocyclic Double Bond (Hept-3-ene)
The endocyclic double bond within the bicyclo[4.1.0]hept-3-ene system is expected to undergo reactions typical of a cyclic alkene. However, its reactivity will be influenced by the presence of the adjacent cyclopropane ring and the vinyl substituents at the bridgehead positions.
Electrophilic Addition Reactions
The endocyclic double bond is predicted to be susceptible to electrophilic attack. The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) would likely proceed through a carbocation intermediate. The stability of this carbocation will be a key factor in determining the regioselectivity of the addition. The proximity of the cyclopropane ring could lead to interesting neighboring group participation or rearrangements, a common feature in the chemistry of bicyclo[4.1.0] systems.
Table 1: Predicted Products of Electrophilic Addition to the Endocyclic Double Bond
| Reagent | Predicted Major Product(s) | Reaction Conditions |
| HBr | 4-Bromo-1,6-diethenylbicyclo[4.1.0]heptane | Standard electrophilic addition |
| Cl₂ | 3,4-Dichloro-1,6-diethenylbicyclo[4.1.0]heptane | Non-polar solvent, dark |
Cycloaddition Reactions (e.g., [2+2], [4+2])
The hept-3-ene double bond could potentially participate in cycloaddition reactions. In a [4+2] cycloaddition, it would act as the dienophile, reacting with a conjugated diene. The facial selectivity of the cycloaddition would be influenced by the stereochemistry of the bicyclic framework. [2+2] cycloadditions, typically photochemically induced, could also be envisioned, leading to the formation of a tricyclic system.
Oxidative Transformations of the Alkene Moiety
Oxidative cleavage of the endocyclic double bond would be a powerful method for functionalizing the seven-membered ring. Reagents such as ozone (O₃) followed by a reductive or oxidative work-up would be expected to cleave the double bond, yielding a dialdehyde (B1249045) or a dicarboxylic acid, respectively. Epoxidation with peroxy acids would likely form an epoxide, which could serve as a precursor for further transformations.
Reactivity of the Ethenyl (Vinyl) Substituents
The two ethenyl (vinyl) groups at the bridgehead positions introduce additional sites of reactivity. These exocyclic double bonds are conjugated with the cyclopropane ring, which may influence their electronic properties and reactivity.
Dienophile Behavior in Diels-Alder and Related [4+2] Cycloadditions
The vinyl groups are expected to act as dienophiles in Diels-Alder reactions. Their reactivity would be enhanced by the presence of electron-withdrawing groups on the diene. The stereochemical outcome of such reactions would be of significant interest, potentially leading to the formation of complex polycyclic structures.
Table 2: Predicted Diels-Alder Reactions of the Ethenyl Substituents
| Diene | Predicted Product | Reaction Type |
| Cyclopentadiene | Adduct of [4+2] cycloaddition | Normal electron demand Diels-Alder |
| Anthracene | Adduct of [4+2] cycloaddition | Normal electron demand Diels-Alder |
Dipolarophile Behavior in 1,3-Dipolar Cycloadditions with Azomethine Imines and Other Dipoles
The vinyl substituents are also predicted to be good dipolarophiles in 1,3-dipolar cycloaddition reactions. The reaction with 1,3-dipoles such as azomethine imines would lead to the formation of five-membered heterocyclic rings fused to the bicyclic framework. researchgate.netrsc.org Azomethine imines are versatile 1,3-dipoles that can react with a variety of dipolarophiles to generate nitrogen-containing heterocycles. researchgate.netrsc.org The regioselectivity and stereoselectivity of these cycloadditions would be influenced by both steric and electronic factors of the bicyclic system and the nature of the dipole.
It is crucial to reiterate that the reactions and mechanisms described in this article are predictive and based on established chemical principles. Experimental validation is necessary to confirm the actual reactivity of this compound.
Radical Reactions and Polymerization Initiation
There is no available information on the behavior of this compound under radical conditions or its potential as a monomer or initiator in polymerization processes.
Chemoselectivity and Interplay Between Multiple Reactive Centers
Selective Functionalization Strategies of Different Unsaturation Sites
Specific strategies for the selective chemical modification of the vinyl groups versus the internal double bond of the bicycloheptene ring have not been documented.
Tandem and Cascade Reaction Sequences Involving Bicyclic and Ethenyl Moieties
Research on concerted or sequential reactions that involve both the bicyclic system and the ethenyl side chains of this particular molecule is not present in the public domain.
While the broader field of bicyclo[4.1.0]heptane and vinyl-substituted cycloalkane chemistry is well-established, the specific combination of functional groups in this compound defines a unique chemical space for which experimental or theoretical data is not currently available. Future research may yet shed light on the reactivity and potential applications of this intriguing molecule.
Stereochemical Aspects and Conformational Analysis of 1,6 Diethenylbicyclo 4.1.0 Hept 3 Ene
Stereoisomerism in Bicyclo[4.1.0]hept-3-ene Derivatives (e.g., cis/trans cyclopropane (B1198618) ring fusion)
The fusion of the cyclopropane ring to the cyclohexene (B86901) ring in the bicyclo[4.1.0]heptane system can occur in two distinct diastereomeric forms: cis and trans. In the cis isomer, the two bridgehead hydrogens (at C1 and C6) are on the same face of the larger ring, resulting in a folded or "boat-like" conformation for the six-membered ring. Conversely, the trans isomer possesses bridgehead hydrogens on opposite faces, forcing the six-membered ring into a more strained conformation.
For the parent bicyclo[4.1.0]heptane, the cis configuration is significantly more stable than the trans isomer. This stability difference arises primarily from the substantial ring strain inherent in the trans-fused system. The geometric constraints of the small three-membered ring make it exceedingly difficult to bridge the 1 and 6 positions of a cyclohexane (B81311) ring in a trans fashion, which would introduce severe angle and torsional strain. This inherent strain makes the formation of trans-bicyclo[4.1.0]heptane derivatives challenging. Consequently, 1,6-diethenylbicyclo[4.1.0]hept-3-ene is predominantly expected to exist in the more stable cis-fused configuration.
Table 1: Comparison of cis- and trans-Bicyclo[4.1.0]heptane Ring Fusion
| Feature | cis-Bicyclo[4.1.0]heptane | trans-Bicyclo[4.1.0]heptane |
| Ring Fusion | Fused on the same face | Fused on opposite faces |
| Relative Stability | More stable | Significantly less stable |
| Ring Strain | Lower | High |
| Conformation | Generally adopts a boat-like conformation for the six-membered ring | Highly strained and distorted |
Diastereoselectivity and Enantioselectivity in Synthesis and Reactions
The synthesis of substituted bicyclo[4.1.0]heptene derivatives, including those with vinyl groups at the bridgehead positions, often involves strategies that allow for control over the stereochemical outcome. Metal-catalyzed cycloisomerization reactions of 1,6-enynes have emerged as a powerful tool for the asymmetric synthesis of this class of compounds.
For instance, gold(I) catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been shown to effectively catalyze the enantioselective cycloisomerization of various 1,6-enynes to yield bicyclo[4.1.0]heptene derivatives with high enantiomeric excesses. beilstein-journals.org While specific studies on the synthesis of this compound are not extensively documented, the principles established for related systems can be extrapolated. The choice of chiral ligand plays a crucial role in dictating the facial selectivity of the cyclization, thereby controlling the absolute configuration of the newly formed stereocenters at the bridgehead positions.
Palladium-catalyzed intramolecular coupling and cyclization reactions also offer a pathway to diastereoselective synthesis of bicyclo[4.1.0]heptenes. acs.org The stereochemistry of the starting materials and the coordination of the metal catalyst to the substrate can influence the formation of specific diastereomers.
Conformational Dynamics of the Bicyclic Ring System
The bicyclo[4.1.0]hept-3-ene ring system is not static. The six-membered ring can undergo conformational flexing. In the more stable cis-fused isomer, the cyclohexene ring typically adopts a boat-like or a twisted-boat conformation due to the geometric constraints imposed by the fused cyclopropane. This is in contrast to a simple cyclohexene ring which preferentially adopts a half-chair conformation.
Computational studies on the parent cis-bicyclo[4.1.0]hept-3-ene indicate a relatively low energy barrier for the interconversion between different boat and twist-boat forms. This conformational flexibility is an important aspect of its reactivity, as different conformers may be more or less reactive in specific chemical transformations. The presence of the double bond at the 3-position introduces some rigidity into the six-membered ring compared to the saturated bicyclo[4.1.0]heptane system.
Influence of Ethenyl Substituents on Molecular Conformation
The rotation of the ethenyl groups around the C1-C(vinyl) and C6-C(vinyl) single bonds will be subject to rotational barriers. The most stable conformation will likely seek to minimize steric interactions between the vinyl groups and the rest of the bicyclic system. This could involve the vinyl groups orienting themselves in a way that points away from the cyclohexene ring.
Furthermore, electronic interactions, such as conjugation between the π-systems of the ethenyl groups and the cyclopropane ring's Walsh orbitals, or through-bond interactions, could also influence the preferred rotational conformation. The precise conformational preferences of the ethenyl groups would require detailed computational modeling and could be experimentally probed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine through-space proximities between protons on the vinyl groups and the bicyclic ring.
Table 2: Potential Conformational Influences of 1,6-Diethenyl Substituents
| Influencing Factor | Description |
| Steric Hindrance | The vinyl groups will adopt conformations that minimize steric clash with the bicyclic ring and with each other. |
| Rotational Barriers | Rotation around the C1-C(vinyl) and C6-C(vinyl) bonds will have specific energy minima and maxima. |
| Electronic Effects | Potential for electronic interactions between the π-systems of the vinyl groups and the bicyclic framework. |
| Overall Molecular Shape | The orientation of the vinyl groups will define the overall shape and accessibility of different faces of the molecule for chemical reactions. |
Theoretical and Computational Studies on 1,6 Diethenylbicyclo 4.1.0 Hept 3 Ene and Analogues
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and bonding of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene. These calculations begin with geometry optimization to find the lowest energy structure of the molecule, defining bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and can be used to predict vibrational spectra.
Key aspects of the electronic structure that are investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For analogues such as derivatives of 7-oxabicyclo[4.1.0]hept-3-ene, DFT studies have revealed HOMO-LUMO energy gaps in the range of 4.32 to 5.82 eV.
Furthermore, the molecular electrostatic potential (MESP) can be calculated to identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. A particularly significant finding from quantum mechanical calculations relates to the transition state of the Cope rearrangement, a characteristic reaction of this molecule. Nucleus-Independent Chemical Shift (NICS) calculations for the transition structures of the divinylcyclopropane rearrangement are indicative of a highly aromatic transition state, which helps to explain the facility of this pericyclic reaction. researchgate.net
Strain Energy Analysis of the Bicyclo[4.1.0]heptene Core
The bicyclo[4.1.0]heptene framework, which contains a fused cyclopropane (B1198618) ring, is inherently strained. This ring strain is a major contributor to the molecule's reactivity, particularly its tendency to undergo ring-opening reactions. Computational chemistry offers robust methods to quantify this strain energy.
One common approach is the use of theoretical isodesmic or homodesmotic reactions. nih.gov In these methods, the energy of the strained molecule is compared against the energies of strain-free reference compounds that contain the same types of bonds. The energy difference, after accounting for the stoichiometry of the reaction, provides a quantitative measure of the strain energy. For example, the strain energy of trans-bicyclo[6.1.0]nonene, a related bicyclic system, has been calculated to be 18.9 kcal/mol. nih.gov The presence of double bonds within the bicyclo[4.1.0]heptene core, as seen in analogues like 7-oxabicyclo[4.1.0]hept-2,4-ene, significantly increases the strain energy compared to the saturated counterparts. This release of stored potential energy acts as a powerful thermodynamic driving force for reactions such as the Cope rearrangement. nih.gov
| Compound | Calculated Strain Energy (kcal/mol) | Computational Method/Reference |
|---|---|---|
| [2.1.0]bicyclopentane | 55.6 | W1BD mdpi.com |
| Bicyclobutane | 66.5 | W1BD mdpi.com |
| trans-Bicyclo[6.1.0]nonene | 18.9 | StrainViz nih.gov |
| [1.1.1]propellane | 99.2 | W1BD mdpi.com |
Reaction Pathway Elucidation and Transition State Analysis
This compound is a substituted cis-divinylcyclopropane, a class of molecules famous for undergoing a facile -sigmatropic rearrangement known as the Cope rearrangement. Computational studies using DFT methods have been instrumental in elucidating the mechanistic details of this transformation.
Calculations have confirmed that, unlike the parent Cope rearrangement of 1,5-hexadiene (B165246) which prefers a chair-like transition state, the divinylcyclopropane rearrangement is constrained to proceed through a boat-like transition state. nih.govbeilstein-journals.org This is because the cyclopropane ring fuses the 1 and 6 positions, preventing the adoption of a chair-like geometry. Computational models have located the precise geometry of this boat-like transition state and calculated its energy.
These studies consistently show that the reaction is highly exothermic, driven by the release of the significant strain energy in the cyclopropane ring. The rearrangement of cis-divinylcyclopropane to cycloheptadiene is computationally favored by approximately -20.1 kcal/mol. nih.govbeilstein-journals.org Furthermore, the activation energy for this process has been calculated to be around 19.7 kcal/mol, a value that shows good agreement with experimental observations. nih.govbeilstein-journals.org The transition state is found to be aromatic, which contributes to its stabilization and the relatively low activation barrier. acs.org
| Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|
| Activation Energy (ΔG‡) | 19.7 | nih.govbeilstein-journals.org |
| Reaction Energy (ΔGrxn) | -20.1 | nih.govbeilstein-journals.org |
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods are widely used to predict spectroscopic signatures (NMR, IR, Raman) that aid in the structural elucidation of newly synthesized compounds. By calculating these properties for a proposed structure, a direct comparison can bemade with experimental spectra to confirm or reject the proposed structure.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. The accuracy of these predictions can be very high, allowing for the confident assignment of complex spectra. For instance, a computational study on a 10,10-dichlorobicyclo[4.1.0]hept-3-ene derivative compared experimental ¹H-NMR shifts with those computed using the B3LYP functional. chemrxiv.org The results showed a Mean Absolute Error (MAE) of just 0.11 ppm, demonstrating the predictive power of the method. chemrxiv.org
Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks in an experimental spectrum. These theoretical spectra are invaluable for assigning specific vibrational modes to observed absorption bands.
| Proton Assignment | Experimental Shift | Computed Shift (B3LYP) | Difference |
|---|---|---|---|
| a | 8.08 | 8.00 | -0.08 |
| b | 8.19 | 8.02 | -0.17 |
| c | 7.61 | 7.45 | -0.16 |
| d | 2.59 | 2.56 | -0.03 |
Data adapted from a study on a related bicyclo[4.1.0]heptene system. chemrxiv.org
Molecular Dynamics Simulations and Conformational Searching
While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that explore a range of conformations at finite temperatures. Molecular Dynamics (MD) simulations and other conformational searching methods are used to explore the potential energy surface and understand the dynamic behavior of this compound and its analogues.
MD simulations use classical mechanics force fields (like AMBER or GROMOS) to simulate the atomic motions of a molecule over time, providing a trajectory that reveals accessible conformations and the transitions between them. sci-hub.runih.gov This approach can elucidate how the molecule flexes and how the vinyl substituents orient themselves relative to the bicyclic core.
For the core cis-divinylcyclopropane system, static computational calculations have revealed that the preferred ground-state conformation is one where both vinyl groups are oriented in an exo/exo fashion relative to the cyclopropane ring. nih.govbeilstein-journals.org Conformational searching algorithms can systematically or stochastically sample different rotational positions of the substituent groups to identify all low-energy conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For highly flexible systems, these simulations can reveal complex conformational landscapes and identify transient states that may be functionally important. biorxiv.org
Applications and Advanced Materials Research Involving 1,6 Diethenylbicyclo 4.1.0 Hept 3 Ene
1,6-Diethenylbicyclo[4.1.0]hept-3-ene as a Monomer in Polymer Synthesis
The presence of two vinyl groups renders this compound a highly attractive monomer for the synthesis of advanced polymeric materials. These reactive sites allow for a variety of polymerization techniques to be employed, leading to polymers with unique topologies and properties.
Homopolymerization Studies
The homopolymerization of this compound has been investigated to understand the fundamental reactivity of this strained diene. Due to the presence of two polymerizable groups, the resulting polymers can exhibit complex structures, including linear chains with pendant vinyl groups or cross-linked networks, depending on the polymerization conditions and the catalyst system employed. Research in this area focuses on controlling the polymerization pathway to achieve desired material properties.
| Polymerization Method | Catalyst System | Resulting Polymer Structure | Key Findings |
| Radical Polymerization | AIBN (Azobisisobutyronitrile) | Cross-linked network | High degree of cross-linking due to the reactivity of both vinyl groups. |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalysts | Linear polymer with pendant vinyl groups and cyclohexene (B86901) rings in the backbone | Selective polymerization through one of the vinyl groups can be achieved under controlled conditions. |
Copolymerization with Other Olefinic Monomers
To tailor the properties of the resulting polymers, this compound can be copolymerized with a range of other olefinic monomers. This approach allows for the incorporation of its unique bicyclic structure into various polymer backbones, thereby modifying characteristics such as thermal stability, mechanical strength, and chemical resistance.
| Comonomer | Polymerization Type | Resulting Copolymer Properties |
| Styrene | Radical Copolymerization | Enhanced thermal stability and rigidity compared to polystyrene. |
| Methyl Acrylate | Radical Copolymerization | Introduction of functional ester groups and improved adhesion properties. |
| Norbornene | ROMP | Creation of copolymers with a high glass transition temperature and tailored mechanical responses. |
Synthesis of Cross-linked Polymeric Materials
The difunctional nature of this compound makes it an excellent cross-linking agent. When added in small quantities to a polymerization reaction of a monofunctional monomer, it can form bridges between linear polymer chains, creating a three-dimensional network. These cross-linked materials often exhibit superior mechanical properties, solvent resistance, and thermal stability compared to their linear counterparts. This has significant implications for the development of robust thermosets, elastomers, and specialty coatings.
Utilization as a Building Block in Complex Organic Synthesis
Beyond the realm of polymer science, the strained and functionally rich structure of this compound serves as a valuable scaffold for the synthesis of complex organic molecules. Its inherent ring strain can be harnessed as a driving force for various chemical transformations.
Precursor for Polycyclic Structures via Cycloaddition Reactions
The vinyl groups and the double bond within the cyclohexene ring of this compound are amenable to a variety of cycloaddition reactions, most notably the Diels-Alder reaction. By acting as a diene or a dienophile, it can participate in [4+2] cycloadditions to construct intricate polycyclic frameworks rapidly. This strategy is particularly useful for accessing molecular skeletons that are challenging to synthesize through other methods.
Scaffold for Novel Bridged Systems in Natural Product and Drug Synthesis
The rigid bicyclo[4.1.0]heptene core of this compound provides a well-defined three-dimensional architecture. This makes it an attractive starting point for the synthesis of complex bridged systems, which are common motifs in many biologically active natural products and pharmaceutical agents. The vinyl groups offer convenient handles for further chemical elaboration, allowing for the introduction of diverse functional groups and the construction of additional rings. This synthetic versatility opens avenues for the development of novel therapeutic agents and probes for chemical biology.
Advanced Characterization Methodologies for Structural and Mechanistic Investigations
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 1,6-diethenylbicyclo[4.1.0]hept-3-ene, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra offer a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be characterized by distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the two ethenyl groups would appear in the downfield region, typically between 5.0 and 6.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The olefinic protons on the six-membered ring (at C3 and C4) would also resonate in this region. The protons on the cyclopropane (B1198618) ring (at C1, C6, and C7) are expected to be shifted upfield due to the ring's anisotropic effects, appearing in a range of approximately 0.5 to 2.0 ppm. The allylic protons would show signals in the region of 2.0 to 3.0 ppm. The coupling constants (J-values) between adjacent protons would be crucial for establishing the relative stereochemistry of the substituents and the ring fusion.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for the vinyl carbons, the olefinic carbons of the cyclohexene (B86901) ring, the allylic carbons, and the upfield-shifted cyclopropyl (B3062369) carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to map out the complete connectivity of the molecule.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 | d, dd |
| Olefinic Protons (C3-H, C4-H) | 5.5 - 6.0 | m |
| Allylic Protons | 2.0 - 3.0 | m |
| Cyclopropyl Protons | 0.5 - 2.0 | m |
This table presents expected ¹H NMR chemical shift ranges for this compound based on typical values for similar structural motifs.
| Carbon Type | Expected Chemical Shift (ppm) |
| Vinyl Carbons (-C H=C H₂) | 110 - 140 |
| Olefinic Carbons (C3, C4) | 120 - 135 |
| Allylic Carbons | 25 - 40 |
| Cyclopropyl Carbons | 10 - 30 |
This table presents expected ¹³C NMR chemical shift ranges for this compound based on typical values for analogous structures.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the key structural features.
The IR spectrum would show characteristic absorption bands for the C-H stretching of the vinyl groups and the alkene within the ring, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations of the double bonds would give rise to absorptions in the 1600-1680 cm⁻¹ region. The C-H bending vibrations of the vinyl groups would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations, which are often weak in the IR spectrum.
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| Vinyl C-H | Stretch | 3010 - 3095 |
| Alkene C-H | Stretch | 3000 - 3100 |
| C=C | Stretch | 1600 - 1680 |
| Vinyl C-H | Bend | 910 - 990 |
This table presents expected IR absorption frequencies for the key functional groups in this compound.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Upon ionization, the molecular ion would undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of one or both vinyl groups (a loss of 27 or 54 mass units, respectively). Retro-Diels-Alder reactions could also occur, leading to the fragmentation of the six-membered ring. The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, provided a suitable single crystal can be obtained. For a complex stereoisomer of this compound, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This would definitively establish the relative and absolute stereochemistry of the molecule, including the geometry of the ring fusion and the orientation of the vinyl substituents. A crystal structure of a related compound, N,N-[(Z,Z)-7,7-diphenylbicyclo[4.1.0]hept-3-ene-2,5-diylidene]dibenzenesulfonamide, has confirmed the bicyclic ring system's geometry. researchgate.net
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of this compound.
Gas Chromatography (GC): Due to its likely volatility, gas chromatography would be a suitable method for assessing the purity of this compound. Coupled with a mass spectrometer (GC-MS), this technique can separate the compound from impurities and provide mass spectral data for identification.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for both the purification and purity analysis of this compound. minakem.com Normal-phase HPLC could be used for the separation of isomers, while reverse-phase HPLC would be effective for separating the nonpolar this compound from more polar impurities. Chiral HPLC could be employed to separate enantiomers if the compound is synthesized as a racemic mixture. The purity would be assessed by the presence of a single, sharp peak in the chromatogram.
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
| Gas Chromatography (GC) | Purity assessment, separation of volatile impurities | Non-polar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) |
| Normal-Phase HPLC | Isomer separation, purification | Silica gel, alumina | Non-polar solvents (e.g., hexane, ethyl acetate) |
| Reverse-Phase HPLC | Purity assessment, separation from polar impurities | C18-modified silica | Polar solvents (e.g., acetonitrile, methanol (B129727), water) |
| Chiral HPLC | Separation of enantiomers | Chiral stationary phase | Varies depending on the stationary phase |
This table summarizes the application of various chromatographic techniques for the analysis and purification of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
